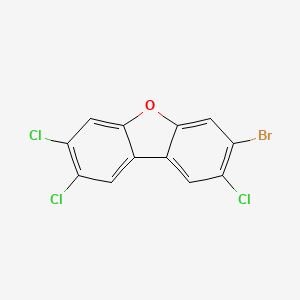
Dibenzofuran, 3-bromo-2,7,8-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, 3-bromo-2,7,8-trichloro- is a useful research compound. Its molecular formula is C12H4BrCl3O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzofuran, 3-bromo-2,7,8-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, 3-bromo-2,7,8-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Dibenzofuran, 3-bromo-2,7,8-trichloro- is a compound that has garnered attention due to its potential biological activity and toxicological implications. This article reviews the biological properties of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Dibenzofuran, 3-bromo-2,7,8-trichloro- is a polyhalogenated aromatic compound. Its structure consists of a dibenzofuran core with bromine and chlorine substituents at specific positions. The presence of these halogens significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
- Aryl Hydrocarbon Receptor (AhR) Activation :
- Toxicological Effects :
- Oxidative Stress Induction :
Toxicity Profiles
The toxicity of dibenzofuran derivatives has been documented in various studies:
- Carcinogenic Potential : Research indicates that dibenzofurans can cause tumors in laboratory animals. For example, a study involving female rats exposed to a mixture including dibenzofurans showed significant incidences of liver and lung cancers .
- Endocrine Disruption : Compounds like dibenzofuran have been implicated in disrupting endocrine functions, potentially leading to reproductive and developmental issues .
Case Study 1: Toxicity in Animal Models
A comprehensive study examined the effects of a mixture containing dibenzofurans on Sprague-Dawley rats. The results demonstrated:
- Increased incidence of liver tumors.
- Histopathological changes such as hypertrophy and hyperplasia in various organs.
- Altered serum hormone levels indicative of endocrine disruption .
Case Study 2: Environmental Impact
Research into the environmental persistence of dibenzofurans revealed their accumulation in food chains, posing risks to wildlife and humans. The potential for bioaccumulation was highlighted by studies showing elevated levels in aquatic organisms exposed to contaminated environments .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| AhR Activation | Binds to AhR, influencing gene expression |
| Carcinogenicity | Induces tumors in animal models |
| Endocrine Disruption | Alters hormone levels; impacts reproductive health |
| Oxidative Stress | Increases ROS production leading to cellular damage |
Propiedades
IUPAC Name |
3-bromo-2,7,8-trichlorodibenzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O/c13-7-3-11-5(1-8(7)14)6-2-9(15)10(16)4-12(6)17-11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGPGQMQOLBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156921 |
Source


|
| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131166-87-5 |
Source


|
| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131166875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 3-bromo-2,7,8-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














